Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate
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Overview
Description
Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as a neuroprotective and anti-inflammatory agent. It has also been explored for its potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)butanoylamino]benzoate involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H27N3O4S2 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
ethyl 4-[4-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C28H27N3O4S2/c1-2-35-27(34)18-13-15-19(16-14-18)29-23(32)12-7-17-36-28-30-25-24(21-10-6-11-22(21)37-25)26(33)31(28)20-8-4-3-5-9-20/h3-5,8-9,13-16H,2,6-7,10-12,17H2,1H3,(H,29,32) |
InChI Key |
UWRJCLLRVLCNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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